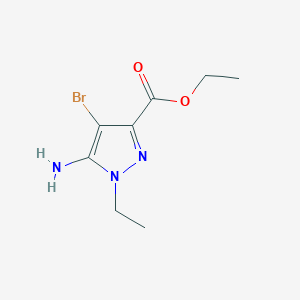
2'-Deoxycytidine-5',5''-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxycytidine-5’,5’‘-d2 is a deuterated form of 2’-deoxycytidine, a nucleoside analog. It is often used as an internal standard in various biochemical assays due to its stable isotope labeling. The compound has a molecular formula of C₉H₁₁D₂N₃O₄ and a molecular weight of 229.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-5’,5’‘-d2 involves the incorporation of deuterium atoms into the 2’-deoxycytidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated water (D₂O) in the presence of a suitable catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-5’,5’'-d2 typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxycytidine-5’,5’'-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine derivatives.
Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.
Substitution: Substitution reactions can occur at the cytosine base, leading to the formation of various analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various deoxyuridine and cytosine analogs, which are useful in biochemical and pharmaceutical research .
Scientific Research Applications
2’-Deoxycytidine-5’,5’'-d2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxycytidine-5’,5’'-d2 involves its incorporation into DNA during replication. The deuterium atoms provide stability and allow for precise tracking of the compound within biological systems. This enables researchers to study the effects of nucleoside analogs on DNA synthesis and repair pathways. The compound targets enzymes involved in nucleotide metabolism, such as DNA polymerases and deoxycytidine kinase .
Comparison with Similar Compounds
2’-Deoxycytidine-5’,5’'-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in various assays. Similar compounds include:
2’-Deoxycytidine: The non-deuterated form, commonly used in DNA synthesis studies.
5-Aza-2’-deoxycytidine: A cytosine analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
2’-Deoxyuridine: Another nucleoside analog used in biochemical research.
These compounds share similar structures but differ in their specific applications and properties, highlighting the unique advantages of 2’-Deoxycytidine-5’,5’'-d2 in research and industry .
Properties
Molecular Formula |
C9H13N3O4 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i4D2 |
InChI Key |
CKTSBUTUHBMZGZ-YNJVSGIFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile](/img/structure/B12070891.png)



![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)
![sodium;2,3-dihydroxypropyl [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] phosphate](/img/structure/B12070918.png)


